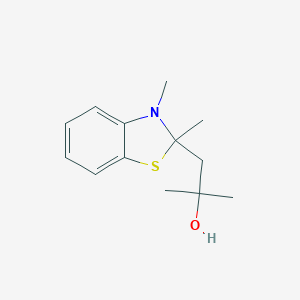
1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a versatile molecule that possesses unique chemical and physical properties, making it an ideal candidate for use in a wide range of applications, including scientific research.
作用機序
The mechanism of action of 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol is not fully understood. However, it is believed that 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol can interact with metal ions and form chelate complexes, which can then be detected using fluorescence spectroscopy.
生化学的および生理学的効果
1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including multiple sclerosis and psoriasis. 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol has also been shown to modulate the immune system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
実験室実験の利点と制限
One of the main advantages of using 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol in lab experiments is its high sensitivity and selectivity for metal ions. 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol can be toxic and should be handled with care.
将来の方向性
There are several future directions for research on 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol. One possible direction is the development of new fluorescent probes based on 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol for the detection of other metal ions. Another direction is the synthesis of new MOFs using 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol as a ligand for gas storage and separation applications. Additionally, more research is needed to fully understand the mechanism of action of 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol and its potential applications in the treatment of various diseases.
合成法
1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminothiophenol with acetone in the presence of sulfuric acid. The resulting product is then treated with methyl iodide to obtain 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol.
科学的研究の応用
1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.
特性
CAS番号 |
123768-22-9 |
|---|---|
製品名 |
1-(2,3-Dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol |
分子式 |
C13H19NOS |
分子量 |
237.36 g/mol |
IUPAC名 |
1-(2,3-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H19NOS/c1-12(2,15)9-13(3)14(4)10-7-5-6-8-11(10)16-13/h5-8,15H,9H2,1-4H3 |
InChIキー |
SIYVVNNATKPDRN-UHFFFAOYSA-N |
SMILES |
CC1(N(C2=CC=CC=C2S1)C)CC(C)(C)O |
正規SMILES |
CC1(N(C2=CC=CC=C2S1)C)CC(C)(C)O |
同義語 |
2-Benzothiazoleethanol,2,3-dihydro--alpha-,-alpha-,2,3-tetramethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



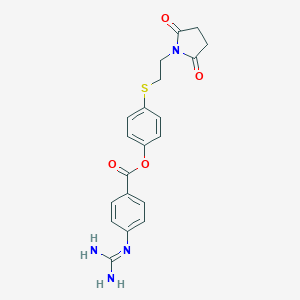
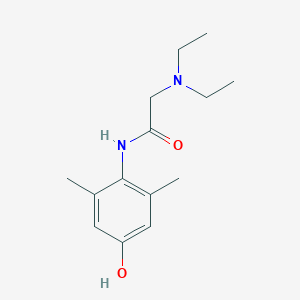
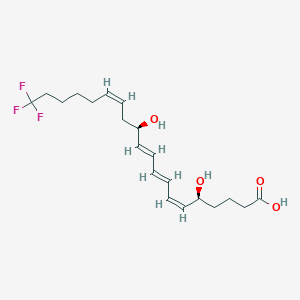
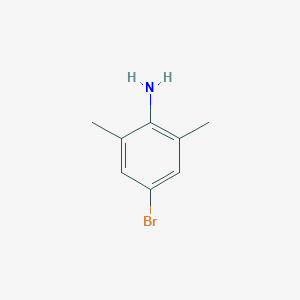
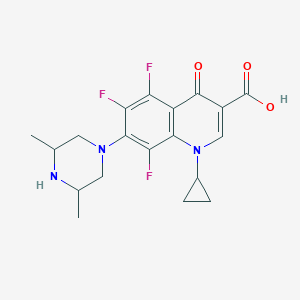
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
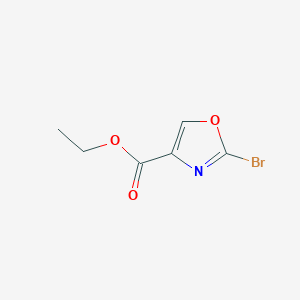
![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)
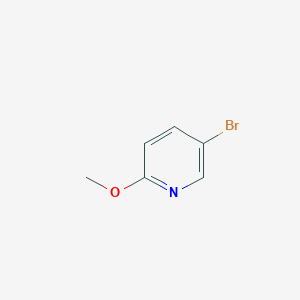
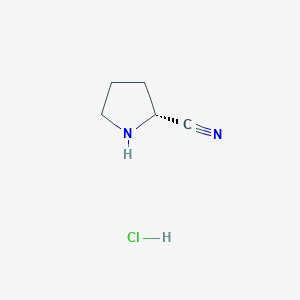
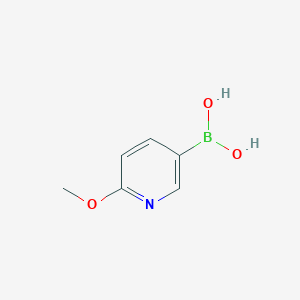
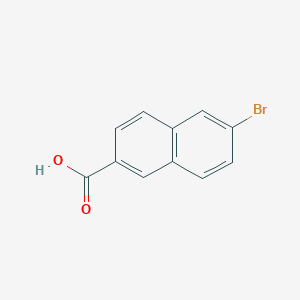
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)